molecular formula C13H14N2O B3038510 6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 866050-09-1

6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B3038510
CAS No.: 866050-09-1
M. Wt: 214.26 g/mol
InChI Key: JRQQEWWQIYWXNI-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound that features both an indene and a tetrahydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired tetrahydropyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to its combination of indene and tetrahydropyridazinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13-7-6-12(14-15-13)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQQEWWQIYWXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NNC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331858
Record name 3-(2,3-dihydro-1H-inden-5-yl)-4,5-dihydro-1H-pyridazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866050-09-1
Record name 3-(2,3-dihydro-1H-inden-5-yl)-4,5-dihydro-1H-pyridazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 2
6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 3
Reactant of Route 3
6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 4
6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 5
Reactant of Route 5
6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 6
6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one

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